

A Comparative Analysis of the Pharmacokinetic Properties of PW0787, a Novel GPR52 Agonist

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Compound of Interest

Compound Name: PW0787

Cat. No.: B8140059

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This guide provides a detailed comparative analysis of the pharmacokinetic (PK) properties of **PW0787**, a potent and selective G protein-coupled receptor 52 (GPR52) agonist, with other relevant compounds in the same class, namely HTL0041178 and FTBMT. The objective is to offer a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data, to aid in the evaluation of their therapeutic potential for neuropsychiatric disorders.

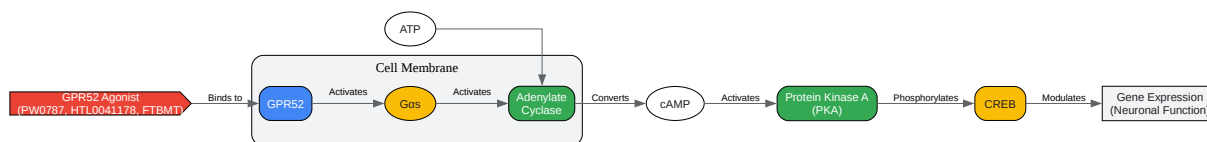
Executive Summary

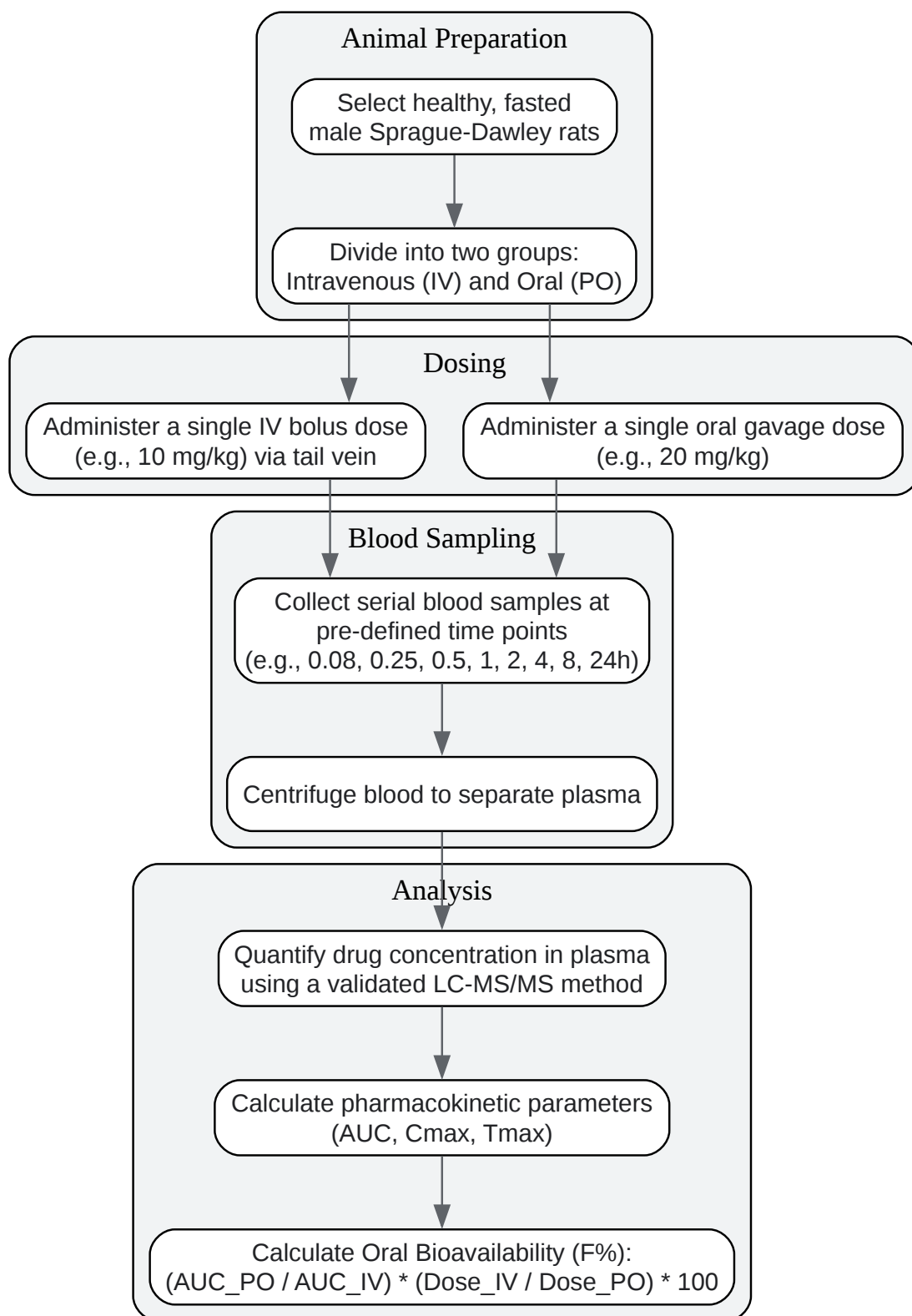
GPR52 is a promising therapeutic target for various central nervous system (CNS) disorders, including schizophrenia. Agonists of this receptor, such as **PW0787**, HTL0041178, and FTBMT, have demonstrated potential antipsychotic-like and pro-cognitive effects in preclinical studies. A thorough understanding of their pharmacokinetic profiles is crucial for their further development. This guide reveals that while all three compounds exhibit favorable oral bioavailability and brain penetration, there are notable differences in their specific PK parameters, which could influence their clinical utility.

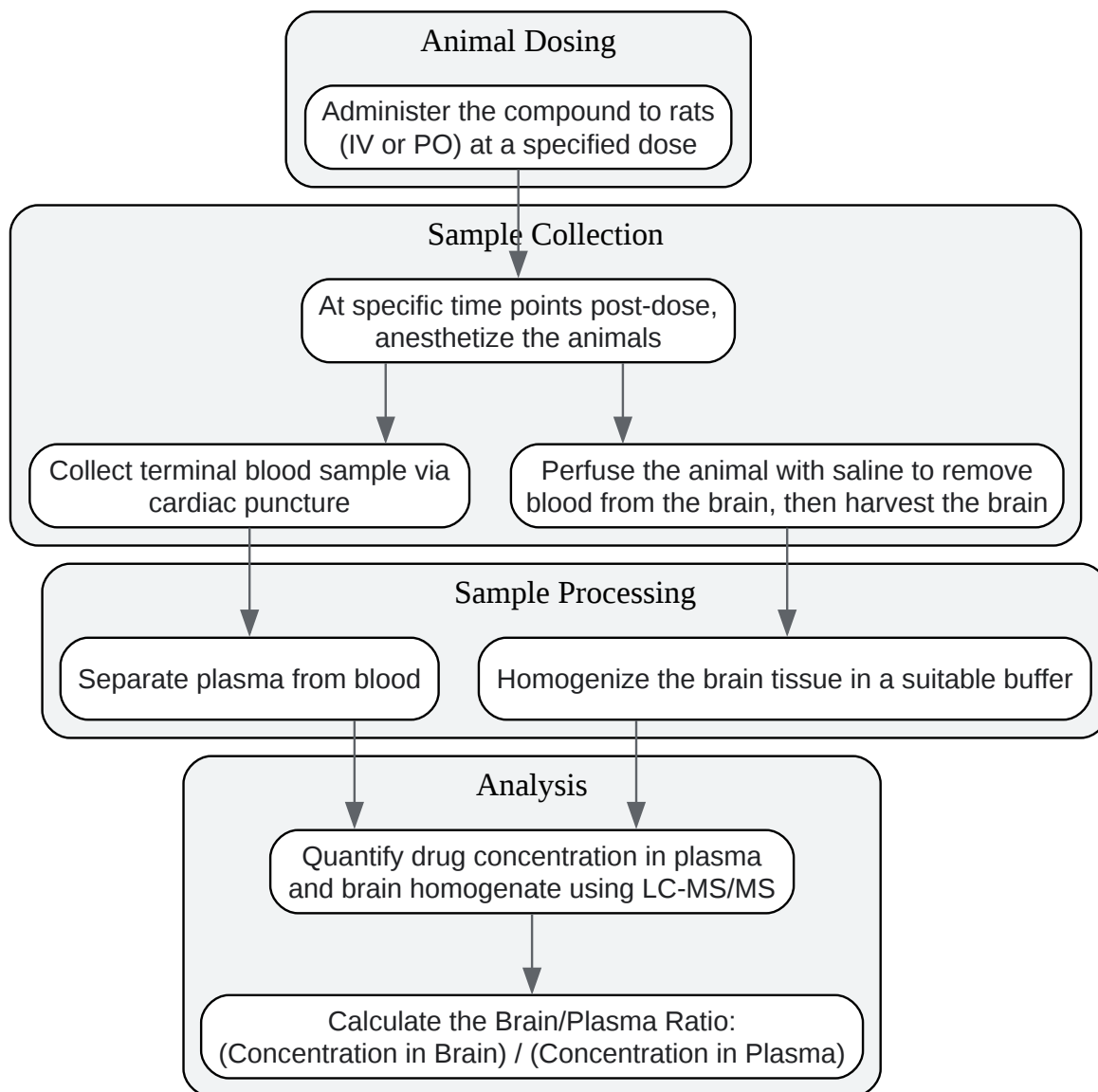
GPR52 Signaling Pathway

GPR52 is a G α s-coupled receptor primarily expressed in the striatum and prefrontal cortex. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels,

which in turn modulates downstream signaling cascades involved in neuronal excitability and synaptic plasticity.







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